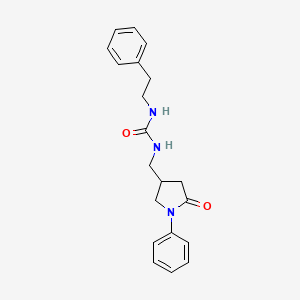

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea

Descripción

Propiedades

IUPAC Name |

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19-13-17(15-23(19)18-9-5-2-6-10-18)14-22-20(25)21-12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDTZGQMXLABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the desired carboxamides . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: This reaction involves the replacement of one functional group with another.

Aplicaciones Científicas De Investigación

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context .

Comparación Con Compuestos Similares

Structural Analogues and Core Heterocycles

a. Urea Derivatives with Pyrrolidinone/Imidazolidinone Cores

- Target Compound :

- Core : 5-Oxo-1-phenylpyrrolidine (5-membered lactam).

- Substituents : Methyl-linked phenethyl-urea.

- (RS)-1-(3,4-Dibenzyl-5-oxoimidazolidin-1-yl)-3-phenethylurea (): Core: 5-Oxoimidazolidinone (5-membered ring with two nitrogens). Substituents: Dibenzyl groups on the imidazolidinone; phenethyl-urea.

- CAS 891090-60-1 () :

b. Pyrimidine-Carboxamide Derivatives (Evidences 1–7) :

- Core : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine.

- Substituents : Varied aliphatic/aromatic carboxamides (e.g., pentyl, cyclohexyl, benzyl).

- Key Difference : The pyrimidine-carboxamide scaffold replaces the urea group, shifting hydrogen-bonding interactions and bioavailability .

Physical and Spectroscopic Properties

Actividad Biológica

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a pyrrolidine ring and phenyl groups, positions it as a candidate for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The structure allows it to bind to active sites of enzymes, potentially inhibiting their function.

- Modulation of Receptor Activity : It may interact with various receptors involved in cellular signaling pathways, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

A study evaluated the effects of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea on L1210 mouse leukemia cells. The compound showed potent inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity. The mechanism involved intracellular release and action on nucleotides, supporting its potential as an anticancer agent .

Anti-inflammatory Effects

In a murine model of inflammation, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines. The findings suggest that it may inhibit pathways associated with inflammation, making it a candidate for further investigation in inflammatory diseases.

Neuroprotective Properties

Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage. This effect was linked to the modulation of signaling pathways involved in apoptosis and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.